N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)
Brand Name: Vulcanchem
CAS No.: 16108-98-8
VCID: VC21050427
InChI: InChI=1S/C49H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-48(52)50-46-39-35-44(36-40-46)43-45-37-41-47(42-38-45)51-49(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43H2,1-2H3,(H,50,52)(H,51,53)
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula: C49H82N2O2
Molecular Weight: 731.2 g/mol

N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)

CAS No.: 16108-98-8

Cat. No.: VC21050427

Molecular Formula: C49H82N2O2

Molecular Weight: 731.2 g/mol

* For research use only. Not for human or veterinary use.

N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) - 16108-98-8

Specification

CAS No. 16108-98-8
Molecular Formula C49H82N2O2
Molecular Weight 731.2 g/mol
IUPAC Name N-[4-[[4-(octadecanoylamino)phenyl]methyl]phenyl]octadecanamide
Standard InChI InChI=1S/C49H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-48(52)50-46-39-35-44(36-40-46)43-45-37-41-47(42-38-45)51-49(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43H2,1-2H3,(H,50,52)(H,51,53)
Standard InChI Key ALQJVDUHVONSKS-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator